2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid
Overview
Description
2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C19H19Cl2NO6. This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, a butanoyl group, and a dimethoxybenzoic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with butyric acid under acidic conditions to form 4-(2,4-dichlorophenoxy)butanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product[3][3].
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, altering their activity.
Pathways Involved: It affects signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB): Another herbicide with a similar dichlorophenoxy group.
Uniqueness
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid is unique due to its combination of a dichlorophenoxy group with a dimethoxybenzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(2,4-dichlorophenoxy)butanoylamino]-4,5-dimethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO6/c1-26-16-9-12(19(24)25)14(10-17(16)27-2)22-18(23)4-3-7-28-15-6-5-11(20)8-13(15)21/h5-6,8-10H,3-4,7H2,1-2H3,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDCMTQEWPOSLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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